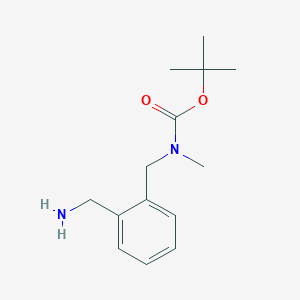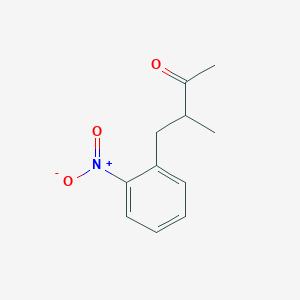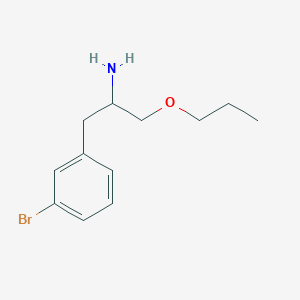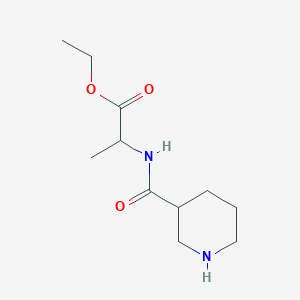
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one
Vue d'ensemble
Description
“3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one” is a chemical compound with the CAS Number: 1250793-81-7 . It has a molecular weight of 281.07 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-(2,3,4-trifluorophenyl)-2-butanone . The InChI code is 1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 .Applications De Recherche Scientifique
Organic Synthesis
The compound is used in organic synthesis . The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .
Pharmaceuticals
The α-brominated products derived from bromoacetophenone find extensive applications in the production of pharmaceuticals . They are used as intermediates in the synthesis of various pharmaceutical compounds .
Pesticides
In addition to pharmaceuticals, these α-brominated products are also used in the production of pesticides . They contribute to the chemical structure of several pesticides .
Experimental Teaching
The bromination reaction of carbonyl compounds, including “3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one”, is used in experimental teaching . It helps students understand the principles of organic reaction while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .
Analgesic Therapeutic Areas
Compounds synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles, which could potentially include “3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one”, have demonstrated potential in analgesic therapeutic areas .
Antimicrobial Therapeutic Areas
These synthesized compounds also show potential in antimicrobial therapeutic areas .
Anti-inflammatory Therapeutic Areas
The anti-inflammatory therapeutic area is another field where these compounds find application .
Antidepressant Therapeutic Areas
Lastly, these compounds have shown potential in antidepressant therapeutic areas .
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-(2,3,4-trifluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZWKXWAAEKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C(=C(C=C1)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)








![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)
